molecular formula C12H13N3O3S B2718180 N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide CAS No. 1252359-88-8

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide

Cat. No. B2718180
CAS RN: 1252359-88-8
M. Wt: 279.31
InChI Key: FRYQFWVOACMDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide, also known as CCNSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CCNSB is a small molecule that belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, CCNSB has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience.

Scientific Research Applications

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience. In cancer therapy, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to enhance the activity of certain chemotherapeutic agents, such as doxorubicin, in cancer cells. In immunology, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neuroscience, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to enhance cognitive function and memory by increasing the levels of certain neurotransmitters, such as acetylcholine and dopamine.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain receptors, such as GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to induce apoptosis by activating certain signaling pathways, such as the p53 pathway. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In the immune system, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of the immune response. In the brain, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is also relatively easy to synthesize, and its chemical properties can be easily modified to optimize its activity. However, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has some limitations for lab experiments, including its limited stability, which can make it difficult to store and handle. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has limited selectivity, which means that it may interact with other enzymes and receptors in the body, leading to off-target effects.

Future Directions

There are several future directions for the research and development of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. One potential direction is the optimization of its chemical properties to improve its selectivity and activity. Another potential direction is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide and its potential applications in various scientific research areas. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide in humans, which could lead to its potential use as a therapeutic agent in the future.

Synthesis Methods

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide can be synthesized using various methods, including the reaction of 4-aminobenzamide with cyanomethyl chloride and cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified using column chromatography, and the yield is typically around 50%.

properties

IUPAC Name

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c13-7-8-14-12(16)9-1-5-11(6-2-9)19(17,18)15-10-3-4-10/h1-2,5-6,10,15H,3-4,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYQFWVOACMDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.